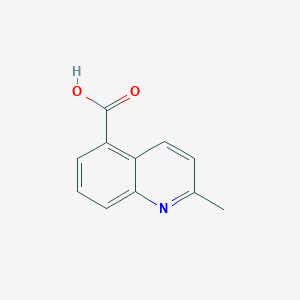

2-Methylquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJCKNYCWUGWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313060 | |

| Record name | 2-Methyl-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-39-9 | |

| Record name | 2-Methyl-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 634-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Research of 2 Methylquinoline 5 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR Characterization

Proton and carbon NMR are fundamental in confirming the identity and purity of 2-methylquinoline-5-carboxylic acid and its derivatives.

In the ¹H NMR spectrum of a quinoline (B57606) derivative, the protons on the heterocyclic and benzene (B151609) rings typically appear in the aromatic region (δ 7.0-9.5 ppm). For instance, in 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the quinoline protons are observed between 8.0 and 9.5 ppm. mdpi.com The methyl group protons at the C-2 position of the quinoline ring generally produce a singlet signal further upfield, for example, in the range of δ 2.55–2.59 ppm for certain quinoline derivatives. nih.gov The acidic proton of the carboxylic acid group is highly deshielded and is typically found in the downfield region of the spectrum, often between 10 and 13 ppm, and is exchangeable with D₂O. princeton.eduresearchgate.netlibretexts.org

The ¹³C NMR spectrum provides complementary information. The carboxyl carbon is characteristically found in the range of 160-185 ppm. princeton.edulibretexts.org The carbons of the quinoline ring system appear in the aromatic region of the spectrum. For example, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the C5 carbon is observed at 160.9 ppm. researchgate.net

The following table summarizes typical chemical shifts for related quinoline carboxylic acid structures.

| Compound | Nucleus | Chemical Shift (ppm) |

| Quinaldine (2-Methylquinoline) | ¹H | 8.03 (H-4), 7.76 (H-8), 7.68 (H-5), 7.48 (H-6, H-7), 7.27 (H-3), 2.75 (CH₃) chemicalbook.com |

| Quinoline-4-carboxylic acid | ¹H (in DMSO-d₆) | 9.10 (H-2), 8.78 (H-8), 8.18 (H-5), 8.00 (H-3), 7.88 (H-7), 7.77 (H-6) chemicalbook.com |

| Quinoline-3-carboxylic acid | ¹H (in DMSO-d₆) | 13.0 (COOH), 9.40 (H-2), 9.02 (H-4), 8.23 (H-8), 8.16 (H-5), 7.95 (H-6), 7.75 (H-7) chemicalbook.com |

| 2-Methylquinoline-4-carboxylic acid | ¹H | 10.90 (COOH, D₂O exchangeable), 8.64-8.67 (dd, 1H), 8.32-8.35 (dd, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 3.0 (s, 3H, CH₃), 2.5 (s, 1H, CH) researchgate.net |

| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | ¹³C (in DMSO-d₆) | 160.9 (C5), 159.8 (C2) researchgate.net |

This table presents data for structurally related compounds to provide a reference for the expected spectral features of this compound.

Nitrogen (¹⁵N) NMR for Tautomeric Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating tautomerism in nitrogen-containing heterocyclic compounds like quinolines. researchgate.net Tautomers are isomers that readily interconvert, and in the case of quinoline derivatives, this can involve the protonation state of the ring nitrogen. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, making ¹⁵N NMR an effective method for distinguishing between different tautomeric forms present in solution. researchgate.net For instance, the ¹⁵N NMR data can reveal whether a quinoline derivative exists predominantly in a neutral form or as a zwitterion, where the carboxylic acid proton has transferred to the quinoline nitrogen. researchgate.net Studies on related azole compounds have demonstrated the reliability of ¹⁵N NMR in determining the relative stability and populations of different tautomers. researchgate.net

Vibrational and Electronic Spectroscopy Applications

Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of this compound and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. uobasrah.edu.iq For this compound, the FTIR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org A strong carbonyl (C=O) stretching vibration from the carboxylic acid group would appear around 1700 cm⁻¹. libretexts.orgmdpi.com The spectrum would also exhibit characteristic absorptions for the C-H bonds of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline ring system, typically in the 1450-1600 cm⁻¹ region. nih.govmdpi.comajchem-a.com The presence of these key absorption bands provides strong evidence for the molecular structure. In some cases, the solid-state FTIR spectrum can indicate the presence of both the neutral molecule and a zwitterionic tautomer simultaneously. researchgate.net

The following table provides a summary of characteristic FTIR absorption bands for related quinoline and carboxylic acid compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) | libretexts.orgacademie-sciences.fr |

| Carboxylic Acid C=O | Stretching | ~1700 | libretexts.orgmdpi.comajchem-a.com |

| Aromatic C=C and C=N | Stretching | 1450 - 1600 | nih.govajchem-a.com |

| Aromatic C-H | Stretching | ~3000 - 3100 | ajchem-a.com |

| Aliphatic C-H (methyl) | Stretching | ~2850 - 2960 | ajchem-a.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. uobasrah.edu.iq Quinoline and its derivatives are aromatic compounds that exhibit characteristic UV absorption bands due to π-π* transitions within the conjugated ring system. nih.gov The position and intensity of these absorption bands can be influenced by the presence of substituents on the quinoline ring. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the electronic transitions of the quinoline nucleus. The carboxylic acid group may cause a slight shift in the absorption maxima compared to unsubstituted quinoline. Studies on related quinolinone derivatives show that the electronic environment significantly affects the UV-Vis absorption. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about their structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This precision allows for the determination of the elemental formula of the molecular ion and its fragments.

HRMS techniques, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, coupled with ionization methods like Electrospray Ionization (ESI), enable the measurement of mass-to-charge ratios (m/z) with errors typically below 5 parts per million (ppm). nih.gov For instance, in the analysis of quinoline alkaloids, both ESI-MS and electron ionization (EI) MS have successfully afforded molecular ions ([M+H]⁺ and [M]⁺˙, respectively) with high accuracy, confirming the elemental composition. nih.gov The structure of new quinoline derivatives synthesized via methods like the Doebner reaction is often confirmed using HRMS to verify the expected molecular formula. mdpi.com In studies of related compounds, such as 5-chloro-2-methylquinoline-3-carboxylic acid, LC-HRMS is a proposed method for identifying and tracking degradation products by precisely identifying their molecular formulas.

The high-resolution capabilities are also crucial in distinguishing between isomers and identifying compounds in complex mixtures. The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for separating and identifying various quinoline derivatives and their metabolites. researchgate.net

Table 1: Illustrative HRMS Data for Quinoline Derivatives

| Compound | Molecular Formula | Ion Type | Calculated m/z | Measured m/z | Reference |

| 2-Methylquinoline | C₁₀H₉N | [M+H]⁺ | 144.0808 | 144.0808 | massbank.jp |

| Quinoline-4-carboxylic acid | C₁₀H₇NO₂ | [M+H]⁺ | 174.05496 | Not Reported | |

| 2-Methylquinoline-6-carboxylic acid | C₁₁H₉NO₂ | [M]⁺ | 187.0633 | Not Reported | nih.gov |

This table provides examples of exact mass data for related quinoline compounds to illustrate the precision of HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile quinoline derivatives. nih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. Electron Ionization (EI) is the most common ionization method used in GC-MS, which induces characteristic fragmentation patterns useful for structural elucidation. nih.govresearchgate.net

For quinoline carboxylic acids, derivatization is often necessary to increase their volatility for GC-MS analysis. nih.gov The fragmentation of the quinoline ring system under EI conditions is well-documented. A primary fragmentation pathway for quinoline itself involves the loss of hydrogen cyanide (HCN), a characteristic feature of many nitrogen-containing heterocyclic aromatic compounds. cdnsciencepub.comchempap.org

In substituted quinolines, the fragmentation is influenced by the nature and position of the substituents. For 2-methylquinoline, the mass spectrum shows a prominent molecular ion peak (m/z 143) and fragment ions corresponding to the loss of a methyl radical or other ring fragments. nih.gov For quinoline-4-carboxylic acids, a major fragmentation pathway is the elimination of the carboxyl group as a 'COOH radical (loss of 45 mass units) or as CO₂ (loss of 44 mass units), followed by the characteristic loss of HCN from the remaining quinoline structure. chempap.org These predictable fragmentation patterns are instrumental in identifying the core structure and the nature of substituents. nih.gov

Table 2: Common Fragment Ions in GC-MS of Substituted Quinolines

| Precursor Compound Type | Molecular Ion (M⁺˙) | Key Fragmentation Pathway | Resulting Fragment Ion (m/z) | Reference |

| 2-Methylquinoline | 143 | Loss of H | [M-H]⁺ (142) | nih.gov |

| Quinoline-4-carboxylic acid | 173 | Loss of 'COOH | [M-COOH]⁺ (128) | chempap.org |

| Quinoline-4-carboxylic acid | 173 | Loss of CO₂ | [M-CO₂]⁺˙ (129) | chempap.org |

| Quinoline | 129 | Loss of HCN | [M-HCN]⁺˙ (102) | cdnsciencepub.comchempap.org |

This table illustrates typical fragmentation pathways observed for quinoline derivatives in GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful and versatile technique for the analysis of quinoline carboxylic acids and their derivatives, as it can handle polar, non-volatile, and thermally labile compounds without the need for derivatization. nih.govrsc.org This makes it particularly suitable for analyzing compounds like this compound directly from reaction mixtures or biological matrices. nih.gov

The technique combines the high separation power of liquid chromatography (often reversed-phase HPLC) with the sensitive and selective detection capabilities of mass spectrometry. rsc.org ESI is the most common ionization source for LC-MS, typically generating protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. nih.gov

LC-MS/MS (Tandem Mass Spectrometry) further enhances structural elucidation by selecting a precursor ion (e.g., the [M+H]⁺ ion), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov This process provides detailed structural information and allows for highly selective and sensitive quantification. For example, LC-MS/MS has been used to study the fragmentation of pyridazino-quinolines, where cleavages of substituents and within the heterocyclic ring system were observed. nih.gov The technique is also invaluable for impurity profiling and metabolism studies of quinoline-based compounds, allowing for the separation and identification of closely related structures. oslomet.nonih.gov

Table 3: Applications of LC-MS in the Analysis of Quinoline Derivatives

| Application | LC Column Type | Ionization Mode | Purpose | Reference |

| Metabolite Quantification | Symmetry Shield RP8 | ESI Positive | Quantify E7080 (a quinoline derivative) and its metabolites in plasma, urine, and feces. | nih.gov |

| Alkaloid Identification | C18 | ESI Positive | Identify and characterize quinoline alkaloids in natural extracts. | researchgate.net |

| Impurity Analysis | C18 (ODS) | MS Detection | Analyze the purity of Cinchona alkaloids (quinoline derivatives) and identify impurities. | oslomet.no |

| Derivatization Analysis | Reversed-Phase | ESI Positive | Analyze short-chain carboxylic acids and ketones after derivatization with 2-hydrazinoquinoline. | nih.govnih.gov |

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional atomic arrangement of crystalline solids. They provide precise information on bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of this compound and its derivatives in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural information for a molecule. researchgate.net This technique requires a high-quality single crystal, and when successful, it elucidates the exact molecular structure, including the stereochemistry and conformation of the molecule in the crystalline state. researchgate.net

For quinoline derivatives, SCXRD analysis reveals the planarity of the quinoline ring system and the orientation of its substituents. It provides definitive data on how molecules pack in the crystal lattice, which is determined by intermolecular forces such as hydrogen bonding (e.g., between carboxylic acid groups), π-π stacking interactions between aromatic rings, and van der Waals forces. mdpi.com For example, the analysis of a quinoline-based iminothiazoline derivative determined its complete molecular structure and revealed details about the conjugation extending through the molecule. researchgate.net In another study, SCXRD was used to confirm the molecular structures of 5,8-quinolinedione (B78156) derivatives, providing detailed information about their crystal systems and packing. mdpi.com Although specific SCXRD data for this compound is not widely published, analysis of related structures provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions.

Table 4: Illustrative Single-Crystal XRD Data for a Quinoline Derivative

| Parameter | Value (for C₂₃H₂₀BrN₃OS) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2304 |

| b (Å) | 11.1780 |

| c (Å) | 11.3006 |

| α (°) | 81.334 |

| β (°) | 71.821 |

| γ (°) | 79.528 |

| Volume (ų) | 1076.65 |

Data from a quinolinyl iminothiazoline derivative to illustrate typical crystallographic parameters obtained from SCXRD analysis. researchgate.net

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze crystalline solids in a powdered or microcrystalline form, making it applicable when suitable single crystals cannot be grown. iucr.org PXRD is routinely used for phase identification, determination of sample purity, and analysis of polymorphism (the ability of a compound to exist in more than one crystal structure). acs.org

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). mdpi.com This pattern can be compared to simulated patterns generated from single-crystal data to confirm the identity and purity of a bulk sample. nih.gov In the study of 5,8-quinolinedione derivatives, PXRD was used to obtain information about the crystal structure of the powdered compounds, with patterns recorded in a 2θ angle range from 5° to 40°. mdpi.com Similarly, in the characterization of new materials like metal-organic frameworks (MOFs) used to encapsulate guest molecules, PXRD is essential to confirm the phase purity of the synthesized crystals. acs.org For novel quinoline carboxylic acids, PXRD would be a key technique to characterize the synthesized solid material, ensuring it is a single crystalline phase and tracking any phase changes that might occur upon heating or processing. nih.gov

Table 5: Representative Powder XRD Peaks for a Crystalline Organic Compound

| 2θ Angle (°) | Intensity |

| 10.5 | High |

| 12.8 | Medium |

| 15.2 | Low |

| 21.1 | High |

| 25.5 | Medium |

| 26.7 | High |

This table provides a hypothetical set of PXRD peaks to illustrate the type of data obtained. Specific data for this compound would depend on its unique crystal structure.

Electrochemical Characterization Studies of Quinoline Derivatives

The electrochemical behavior of quinoline derivatives is a significant area of study, providing insights into their electronic properties, reactivity, and potential applications in various fields, including materials science and medicinal chemistry. Techniques such as cyclic voltammetry are instrumental in elucidating the redox characteristics of these compounds. The structure of the quinoline core and the nature of its substituents profoundly influence the electrochemical properties, dictating the ease of electron transfer and the stability of the resulting species.

Research into the electrochemistry of quinoline derivatives reveals a strong correlation between their molecular structure and their reduction and oxidation potentials. researchgate.netnih.govmdpi.com The presence and position of electron-donating or electron-withdrawing groups on the quinoline ring system can significantly alter the electron density, thereby affecting the electrochemical response. researchgate.net For instance, studies on various quinoline salts have demonstrated a range of reduction potentials, highlighting the influence of different structural features. nih.gov

Detailed Research Findings

Investigations into the electrochemical properties of substituted quinolines have shown that these compounds undergo a variety of redox processes. Cyclic voltammetry studies have been employed to determine the oxidation and reduction potentials, shedding light on the electron transfer mechanisms. researchgate.netnih.govacs.org

In a study on quinoline derivatives bearing a 2,2′-bithiophene motif, it was observed that the compounds underwent multistep reversible reduction. researchgate.net The character of the substituent, whether electron-donating or electron-withdrawing, was found to have a strong correlation with both the electrochemical and spectroscopic properties. researchgate.net For example, a nitro-substituted quinoline was found to be the easiest to reduce among the studied compounds. researchgate.net

Another study focusing on quinolinecarbaldehydes and their Schiff base derivatives found a strong relationship between the chemical structure and the observed reduction and oxidation potentials. nih.govmdpi.com It was noted that the presence of a methyl group tends to facilitate oxidation. nih.govmdpi.com Conversely, the reduction potential of methylated compounds was observed to be more negative compared to their non-methylated counterparts. nih.govmdpi.com

The electrochemical behavior is not limited to simple electron transfer. Depending on the structure and experimental conditions, quinoline derivatives can undergo subsequent chemical reactions such as dimerization or polymerization following the initial redox event. researchgate.net For instance, some quinolines with a bithiophene moiety were found to undergo oxidation leading to dimerization, while a bis(bithiophenyl)-substituted quinoline underwent polymerization. researchgate.net

The following tables present electrochemical data for representative quinoline derivatives, illustrating the impact of substitution on their redox properties.

| Compound | Reduction Potential (V) | Reference |

| Quinolinium salts (general range) | -0.43 to -1.08 | nih.gov |

| 6-Nitro-4-phenylquinoline | Easiest to reduce | researchgate.net |

| Methylated quinoline derivative | More negative | nih.govmdpi.com |

Note: Specific values for reduction potentials are highly dependent on experimental conditions (e.g., solvent, supporting electrolyte, electrode material).

| Compound | Observation | Reference |

| Quinolines with one bithiophene moiety | Oxidation leads to dimerization | researchgate.net |

| Bis(bithiophenyl)-substituted quinoline | Undergoes polymerization | researchgate.net |

| Methylated quinoline derivative | Facilitated oxidation | nih.govmdpi.com |

These findings underscore the versatility of the quinoline scaffold and the tunability of its electrochemical properties through synthetic modification.

Theoretical and Computational Chemistry Studies on 2 Methylquinoline 5 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of many-body systems, including molecules. nih.gov It is widely used to predict various molecular properties with a good balance between accuracy and computational cost. nih.govresearchgate.net

Computational Analysis of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the optimized molecular geometry of 2-methylquinoline-5-carboxylic acid. By employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, studies on similar quinoline (B57606) derivatives have demonstrated a good correlation between calculated and experimentally determined geometric parameters. researchgate.netresearchgate.net These calculations can also reveal the planarity of the quinoline ring system and the orientation of the methyl and carboxylic acid substituents. mdpi.com

The electronic structure of this compound can also be thoroughly investigated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of a Quinoline Derivative

| Parameter | Value | Reference |

| HOMO Energy | Value not available | researchgate.net |

| LUMO Energy | Value not available | researchgate.net |

| Energy Gap (HOMO-LUMO) | Value not available | researchgate.net |

Prediction and Validation of Spectroscopic Data (NMR, UV-Vis)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. nih.govresearchgate.net For example, in related quinoline derivatives, the calculated chemical shifts have shown good agreement with experimental data, aiding in the assignment of signals to specific protons and carbons. nih.govmdpi.com

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. nih.govresearchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, providing insights into the molecule's photophysical properties. researchgate.netresearchgate.net The solvent effect on the UV-Vis spectra can also be modeled computationally. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Data | Experimental Value | Calculated Value | Reference |

| ¹H NMR (ppm) | δ 2.55–2.59 (s, CH₃) | Value not available | nih.gov |

| UV-Vis λmax (nm) | Value not available | Value not available | nih.govresearchgate.net |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a crucial role in elucidating reaction mechanisms. acs.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for chemical transformations involving this compound. acs.orgresearchgate.net For instance, in the synthesis of quinoline derivatives, DFT calculations can help understand the cyclization and functionalization steps. nih.gov These studies provide a deeper understanding of the reaction pathways and can assist in optimizing reaction conditions. acs.org For example, investigations into the methylation of similar quinoline carboxylates have used DFT to interpret the observed regioselectivity of the reaction. mdpi.com

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling techniques are essential for predicting and analyzing the interactions of small molecules like this compound with biological targets. These methods are fundamental in drug discovery and development. nih.gov

Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method allows for the estimation of the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). nih.govsemanticscholar.org For quinoline derivatives, docking studies have been employed to investigate their binding to various protein targets, such as enzymes and receptors implicated in diseases like cancer. nih.govmdpi.com The interactions between the ligand and the amino acid residues in the binding site, including hydrogen bonds and hydrophobic interactions, can be visualized and analyzed. nih.govsemanticscholar.org These predictions are crucial for identifying potential biological targets and for the initial screening of compounds. researchgate.net

Table 3: Example of Docking Simulation Results for a Quinoline Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| p-glycoprotein (6C0V) | Compound 17 | -9.22 | Specific residues not detailed | nih.gov |

| CB1a (2IGR) | thiopyrano[2,3-b]quinoline | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, etc. | nih.govsemanticscholar.org |

Note: This table provides examples from studies on other quinoline derivatives, as specific docking data for this compound was not found.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving these relationships. nih.gov By analyzing a series of related compounds, QSAR models can identify the key structural features (descriptors) that are critical for activity. nih.govsemanticscholar.org For quinoline carboxylic acids, SAR studies have identified the importance of substituents at different positions on the quinoline ring for their inhibitory activity against specific enzymes. nih.gov For example, bulky hydrophobic groups at the C(2) position and the carboxylic acid at the C(4) position have been shown to be crucial for the activity of certain quinoline-based inhibitors. nih.gov These computational SAR insights are invaluable for the rational design and optimization of new, more potent analogs. semanticscholar.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for understanding and predicting the chemical reactivity and electronic properties of molecules. researchgate.netwuxibiology.com This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For quinoline derivatives, Density Functional Theory (DFT) is a widely used computational method to calculate FMO energies and visualize their distributions. nih.govresearchgate.netrsc.org These calculations help in understanding the electronic effects of different substituents on the quinoline core. researchgate.net In the case of this compound, the electron-donating methyl group at the 2-position and the electron-withdrawing carboxylic acid group at the 5-position are expected to significantly influence the electronic landscape. The methyl group tends to increase the electron density of the quinoline ring, while the carboxylic acid group withdraws it. researchgate.net

Studies on structurally related quinoline derivatives provide insight into the likely FMO characteristics of this compound. For instance, computational analyses of various quinoline-based systems have shown that the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.netresearchgate.net The interaction of these orbitals is key to predicting reaction pathways. wuxibiology.com The HOMO-LUMO gap and other related quantum chemical parameters, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the FMO energies to quantify the molecule's reactivity. rsc.orgijastems.org

Below is a representative table of FMO data for related quinoline compounds, illustrating the typical energy values obtained through DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Heteroleptic Cu(I) Complex with Quinoline Ligand | -7.1906 | -4.399 | 2.7911 | DFT |

| Cinnoline-4-carboxylic acid | - | - | - | DFT/B3LYP/6-311++G(d,p) |

| 8-hydroxy-2-methylquinoline | - | - | - | DFT |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | - | - | - | DFT |

This table presents data from computational studies on related heterocyclic compounds to provide context for the potential electronic properties of this compound. Specific values for the title compound require a dedicated computational study. researchgate.netresearchgate.netijastems.org

Medicinal Chemistry and Biological Activity Research of 2 Methylquinoline 5 Carboxylic Acid Derivatives

Anticancer and Cytotoxic Activity Assessments

Derivatives of quinoline (B57606) carboxylic acid have emerged as significant candidates in oncology research due to their ability to interfere with fundamental cellular processes required for cancer cell survival and growth.

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. nih.gov The inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase, a critical stage for DNA replication and continued cell growth. nih.gov This mechanism has been effectively targeted to develop therapies for cancer, autoimmune disorders, and parasitic infections. nih.govnih.gov

A structure-guided approach to developing potent DHODH inhibitors based on the quinoline scaffold has yielded promising results. nih.gov By identifying potential residues like T63 and Y356 in the brequinar-binding pocket of the enzyme, researchers have designed analogues to form new hydrogen-bonding interactions. nih.govosti.gov This strategy led to the discovery of potent quinoline-based analogues, demonstrating that targeted modifications can significantly enhance inhibitory activity against DHODH. nih.gov For example, the immunomodulating drug leflunomide (B1674699) works by inhibiting DHODH through its active metabolite. nih.gov The sensitivity of certain cancer cells, such as colon cancer cell line HCT-116, to DHODH inhibition underscores the therapeutic potential of this strategy. nih.gov

Table 1: Examples of Quinoline-Based DHODH Inhibitors and their Potency

| Compound | Target | IC50 (nM) | Key Interaction |

| Analogue 41 | DHODH | 9.71 ± 1.4 | Not specified |

| Analogue 43 | DHODH | 26.2 ± 1.8 | Water-mediated H-bond with T63 |

| 1,7-Naphthyridine 46 | DHODH | 28.3 ± 3.3 | H-bond with Y356 |

Impact on Cell Proliferation and Apoptotic Pathways

Quinoline carboxylic acid derivatives have demonstrated significant antiproliferative effects across various cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govmdpi.com

Studies have shown that these compounds can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. nih.govmdpi.com For instance, a synthesized aryl ester of quinoline-2-carboxylic acid was found to block the S phase of the cell cycle in PC3 prostate cancer cells and induce apoptosis. nih.gov This was evidenced by the characteristic ladder pattern of internucleosomal DNA fragmentation and a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases-7 and -9. nih.gov

The cytotoxic effects are often concentration-dependent. nih.gov Research on various quinoline derivatives has highlighted their ability to selectively reduce the viability of cancer cells, including breast (MCF7, T47D), cervical (HeLa), colorectal (SW480, HCT116, CACO2), pancreatic (PANC1), and lung (A549) cancer cell lines. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected Quinoline Carboxylic Acid Derivatives

| Derivative | Cell Line | Effect | IC50 Value |

| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | Potent cytotoxicity, S-phase arrest, apoptosis induction | 26 µg/mL |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | Not specified |

| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | Not specified |

| Quinoline-4-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | Not specified |

| Quinoline-3-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | Not specified |

Targeting Specific Signaling Pathways (e.g., Wnt/β-catenin)

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in cell proliferation and differentiation. nih.gov Aberrant activation of this pathway is a hallmark of various cancers, particularly colorectal cancer. nih.gov Consequently, inhibiting this pathway, specifically by targeting the interaction between β-catenin and Tcf/Lef transcription factors, has become a major focus in anticancer drug discovery. nih.gov

Derivatives of 2-Methylquinoline-5-carboxylic acid have been investigated as potential inhibitors of the Wnt/β-catenin pathway. medchemexpress.com By disrupting the interaction between β-catenin and its transcriptional partners, these compounds can down-regulate the expression of Wnt target genes, thereby inhibiting cancer cell growth. nih.gov For example, the inhibitor CWP232228 antagonizes the interaction between β-catenin and Tcf in the nucleus, showing promising activity in breast and liver cancer stem cells. nih.gov The involvement of the Wnt/β-catenin pathway has also been implicated in cell cycle arrest induced by other compounds, suggesting its critical role in mediating cytotoxic effects. nih.gov

Anti-inflammatory and Antioxidant Property Investigations

Beyond their anticancer activities, quinoline derivatives are recognized for their potential to combat inflammation and oxidative stress, two processes deeply intertwined with the pathology of numerous chronic diseases, including cancer.

Mechanisms of Anti-inflammatory Action

Quinoline carboxylic acid derivatives have demonstrated notable anti-inflammatory properties. nih.gov Studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages have shown that certain quinoline derivatives can exert appreciable anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing cytotoxicity to the macrophages. nih.gov

The mechanisms underlying this anti-inflammatory action are multifaceted. Some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Others can suppress the production of pro-inflammatory cytokines and signaling molecules. For instance, in a model of methotrexate-induced inflammation, treatment with a quinoline derivative led to a significant decrease in the levels of inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-kB) in liver tissue. nih.gov The ability of bioactive compounds to bind to and stabilize cell membranes may also contribute to their anti-inflammatory effects by preventing membrane disruption under stress. researchgate.net

Radical Scavenging and Oxidative Stress Mitigation Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in the development of neurodegenerative diseases and cancer. mdpi.comnih.gov Quinoline derivatives have been identified as potent antioxidants capable of mitigating oxidative damage. mdpi.comnih.gov

The proposed antioxidant mechanisms include the chelation of metal ions like iron (Fe(II) and Fe(III)), which prevents the formation of highly reactive free radicals through the Fenton reaction. mdpi.com These compounds can also directly scavenge free radicals, protecting vital macromolecules like DNA from oxidative damage. mdpi.comnih.gov The antioxidant efficacy of quinoline derivatives is often evaluated by their ability to donate a hydrogen atom or a single electron, processes central to radical scavenging. nih.gov However, it is noteworthy that while some derivatives show strong activity in certain assays, they may lack capacity in others. For example, a study found that while several quinoline derivatives had anti-inflammatory effects, they lacked DPPH radical scavenging capabilities when compared to ascorbic acid. nih.gov Conversely, other studies have highlighted derivatives with excellent radical scavenging properties in various model systems, reducing oxidative damage to molecules like lecithin (B1663433) and deoxyribose. mdpi.com

Antiviral Activity Research

Research into quinoline carboxylic acid derivatives has identified several promising antiviral agents. For example, in the search for new antiviral compounds, hydrazides have been synthesized from ethyl esters of 2-R-4-quinolinecarboxylic acids, including derivatives of 2-methyl-4-quinolinecarboxylic acid. These compounds were subsequently tested for their activity against ECHO virus type 6. researchgate.net

In other studies, 2,6-disubstituted quinoline-4-carboxylic acids have been evaluated for their antiviral effects against orthopoxviruses. researchgate.net More recently, with the emergence of global viral threats, research has intensified. A study on 2-phenylquinoline (B181262) derivatives revealed broad-spectrum anti-coronavirus activity, including against SARS-CoV-2. acs.org Certain derivatives with dimethoxy substitutions on the quinoline ring showed high selectivity indices. acs.org While specific data on this compound derivatives is limited in these studies, the consistent antiviral activity across a range of structurally similar quinoline carboxylic acids underscores the potential of this chemical class for further antiviral drug development.

One study synthesized a series of quinoline derivatives and tested them for broad-spectrum antiviral activity. The results showed that a specific derivative, compound 4 , was an effective inhibitor against Respiratory Syncytial Virus (RSV), and another, compound 6 , was active against Yellow Fever Virus (YFV). doi.org

| Compound | Virus | EC₅₀ (µg/mL) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Compound 4 | RSV | 8.6 | 11.6 | doi.org |

| Compound 6 | YFV | 3.5 | 28.5 | doi.org |

Broad-Spectrum Enzyme Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes involved in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Quinoline derivatives have emerged as a promising class of MAO inhibitors. nih.gov

A study focused on the synthesis of (sulfamoylphenyl)quinoline-4-carboxylic acids identified a selective MAO-B inhibitor. Specifically, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate demonstrated selective inhibition of MAO-B with an IC₅₀ value of 13.7 μM. bohrium.com This highlights how substitutions on the quinoline-4-carboxylic acid scaffold can direct selectivity towards a specific MAO isoform.

Further research into halogenated quinoline derivatives has shown their potential to inhibit both MAO-A and MAO-B. nih.gov In silico docking studies of N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F ) and N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F ) revealed strong binding affinities to both enzymes, outperforming reference drugs in some cases. nih.gov For instance, Q3Cl4F showed a binding score of -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B. nih.gov While these are not direct kinetic values, they suggest a strong inhibitory potential that warrants further investigation.

| Compound | Enzyme | IC₅₀ (µM) | Binding Score (kcal/mol) | Source |

|---|---|---|---|---|

| Methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate | MAO-B | 13.7 | N/A | bohrium.com |

| Q3Cl4F | MAO-A | N/A | -7.24 | nih.gov |

| Q3Cl4F | MAO-B | N/A | -8.37 | nih.gov |

| Q4F | MAO-A | N/A | N/A | nih.gov |

| Q4F | MAO-B | N/A | N/A | nih.gov |

Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibacterial agents. nih.govnih.gov Quinolone antibiotics are a famous class of drugs that target these enzymes. Research into novel quinoline derivatives continues to yield potent inhibitors.

A study on novel quinoline derivatives as DNA gyrase inhibitors identified compound 14 which exhibited significant inhibitory activity against E. coli DNA gyrase with an IC₅₀ value of 3.39 μM. nih.gov This compound also showed potent broad-spectrum antimicrobial activity. nih.gov

In another investigation, a series of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives were synthesized and evaluated as DNA gyrase inhibitors. researchgate.net Among them, compound 13e was found to be exceptionally potent against E. coli DNA gyrase, with an IC₅₀ value of 0.0017 μM. researchgate.net This demonstrates the high potential of the quinoline core in designing powerful antibacterial agents.

Beyond bacterial enzymes, quinoline derivatives have also been investigated as inhibitors of human topoisomerases, which are key targets in cancer therapy. Pyrazolo[4,3-f]quinoline derivatives have been synthesized and tested for their ability to inhibit human topoisomerase I and IIα. mdpi.com One of the derivatives, compound 2E , showed an inhibition pattern of topoisomerase IIα activity equivalent to that of the well-known anticancer drug etoposide (B1684455) at a concentration of 100 µM. mdpi.com Similarly, other studies have identified quinazoline (B50416) derivatives as potent topoisomerase II inhibitors, with some compounds like 16 showing IC₅₀ values as low as 15.16 μM. nih.gov

| Compound | Enzyme | Organism/Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 14 | DNA Gyrase | E. coli | 3.39 | nih.gov |

| Compound 13e | DNA Gyrase | E. coli | 0.0017 | researchgate.net |

| Compound 2E | Topoisomerase IIα | Human | Potent at 100 µM | mdpi.com |

| Compound 16 | Topoisomerase II | Human | 15.16 | nih.gov |

Applications in Catalysis Research Involving Quinoline Carboxylic Acids

Design and Synthesis of Quinoline-Based Ligands for Metal Catalysis

The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxyl group in quinoline-carboxylic acids are excellent coordination sites for metal ions. This property is extensively utilized in the design of ligands for transition metal catalysis. The resulting metal complexes can catalyze a variety of organic transformations. The specific structure of the quinoline-carboxylic acid ligand, including the position of the carboxylic acid and other substituents, plays a crucial role in determining the catalytic activity and selectivity of the metal complex.

Research has shown that quinoline-based ligands are effective in palladium-catalyzed reactions. For instance, palladium(II)-catalyzed C(sp³)–H monoselective chlorination of free carboxylic acids has been achieved using quinoline-based ligands. These ligands can form a macrocyclic structure with the substrate via hydrogen bonding, facilitating the catalytic process. While this specific study did not use 2-Methylquinoline-5-carboxylic acid, it highlights the potential of the quinoline-carboxylic acid scaffold in directing metal catalysts.

In a different application, oxorhenium(V) complexes have been synthesized with various quinoline and isoquinoline (B145761) carboxylic acid derivatives, such as 4-methoxy-2-quinolinecarboxylic acid and 8-quinolinecarboxylic acid. rsc.org These complexes have been tested as catalysts in the epoxidation of cyclooctene, demonstrating that the ligand structure significantly influences the catalytic yield. rsc.org For example, complexes with two chelate ligands showed varying catalytic competency based on their isomeric form. rsc.org

Another study developed a chiral catalyst by combining an axially chiral quinoline-2-carboxylic acid ligand with copper. acs.org This in-situ generated catalyst was effective for the enantioselective synthesis of BINOLs (1,1'-bi-2-naphthol) through oxidative coupling of 2-naphthols, achieving high yields and excellent enantioselectivities. acs.org The ability of 2-Methylquinoline-6-carboxylic acid to form stable complexes with metal ions also suggests its potential use in catalysis and materials science. chemimpex.com

Table 1: Examples of Quinoline-Carboxylic Acid-Based Metal Catalysis

| Quinoline Ligand | Metal | Reaction Type | Key Finding |

|---|---|---|---|

| Axially Chiral Quinoline-2-Carboxylic Acid | Copper (Cu) | Enantioselective oxidative coupling | Generated a highly useful chiral catalyst for synthesizing C₂- and C₁-symmetric BINOLs with up to 98:2 e.r. acs.org |

| 4-methoxy-2-quinolinecarboxylic acid, 8-quinolinecarboxylic acid | Rhenium (Re) | Epoxidation of cyclooctene | The structure and arrangement of the ligands around the metal center dictate the catalytic efficiency, with yields of cyclooctane (B165968) oxide ranging from 16% to 68%. rsc.org |

Role of Quinoline Derivatives in Heterogeneous and Homogeneous Catalytic Systems

Quinoline derivatives are integral to both heterogeneous and homogeneous catalysis, serving either as the catalyst itself, a ligand, or a substrate for producing valuable chemicals.

Heterogeneous Catalysis: In heterogeneous systems, catalysts are in a different phase from the reactants, which facilitates their separation and recycling. Quinoline derivatives have been incorporated into solid supports to create robust and reusable catalysts.

Zeolite-Based Catalysts: The synthesis of quinolines from aniline (B41778) and various alcohols has been conducted using zeolite-based catalysts. The catalytic performance was found to be positively related to the content of Lewis acid sites on the catalyst. rsc.org A ZnCl₂/Ni-USY-acid catalyst, for instance, showed good performance in producing quinolines under gas-phase reaction conditions. rsc.org

Heteropolyacid-Based Catalysts: A hybrid organic-inorganic heterogeneous catalyst was prepared by combining 8-hydroxy-2-methylquinoline with a Keggin-structured heteropoly acid (H₄SiW₁₂O₄₀). nih.gov This material, HMQ-STW, proved to be a stable and reusable acid catalyst for the ketalization of ketones, with the organic quinoline component playing a key role in creating the heterogeneous system and enhancing structural stability. nih.gov

Nanoparticle Catalysts: Magnetic nanoparticles functionalized with a urea-thiazole sulfonic acid linker have been used as a recyclable catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org This catalyst operates efficiently under solvent-free conditions. acs.org

Table 2: Examples of Quinoline Derivatives in Heterogeneous Catalysis

| Catalytic System | Reaction | Role of Quinoline Derivative | Key Finding |

|---|---|---|---|

| 8-hydroxy-2-methylquinoline combined with H₄SiW₁₂O₄₀ (HMQ-STW) | Ketalization of ketones | Organic modifier to create a stable heterogeneous catalyst | The catalyst is highly reusable and efficient for protecting carbonyl groups. nih.gov |

| ZnCl₂/Ni-USY-acid | Synthesis of quinolines from aniline | Product of the reaction | The catalyst's Lewis acidity is key to achieving high yields of quinolines. rsc.org |

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Quinoline derivatives are widely used as ligands in homogeneous metal complexes.

Iridium-Catalyzed Hydrogenation: A ligand- and base-free method using an iridium catalyst has been reported for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.net This system is notable for its tolerance of sensitive functional groups, including carboxylic acids. researchgate.net

Palladium-Catalyzed Aerobic Oxidation: Palladium(II) complexes with 2,6-pyridinedicarboxylic acid as a ligand have been shown to catalyze the regioselective aerobic oxidation of 8-methylquinolines. rsc.org The reaction converts the methyl group into an 8-quinolylmethyl acetate (B1210297), with the corresponding 8-quinoline carboxylic acid being a minor product. rsc.org This demonstrates a direct catalytic conversion of a methylquinoline to a carboxylic acid derivative.

Iron-Catalyzed Photoreactions: An iron-catalyzed, visible-light-driven reaction has been developed for the hydroxyalkylation of quinoline using carboxylic acids as the alkyl source. mdpi.com This method proceeds via a radical mechanism under acidic conditions. mdpi.com

The diverse reactivity and structural versatility of quinoline-carboxylic acids and their derivatives underscore their importance in the ongoing development of novel catalytic systems. Although direct catalytic applications of this compound are not yet widely reported, the principles established with related compounds provide a strong foundation for its future exploration as a valuable ligand or organocatalyst.

Material Science and Supramolecular Chemistry Research of Quinoline Carboxylic Acid Systems

Investigation of Non-Covalent Interactions and Crystal Packing

The molecular structure of 2-Methylquinoline-5-carboxylic acid is governed by a rich tapestry of non-covalent interactions that dictate its crystal packing and, consequently, its macroscopic properties. The primary interactions are hydrogen bonds, which are highly directional and play a crucial role in the formation of defined structural motifs. rsc.orgnih.gov The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). Simultaneously, the nitrogen atom within the quinoline (B57606) ring acts as a strong hydrogen bond acceptor.

This combination gives rise to several possible hydrogen bonding patterns. The most common are the robust O—H⋯N hydrogen bond between the carboxylic acid and the quinoline nitrogen of an adjacent molecule, and the O—H⋯O hydrogen bond, which typically leads to the formation of a centrosymmetric dimer where two carboxylic acid groups interact. researchgate.netnih.gov The choice between these interactions is subtle and can be influenced by steric factors and the electronic nature of substituents on the quinoline ring. In addition to these strong interactions, weaker C—H⋯O hydrogen bonds, involving the aromatic C-H groups and the carboxylic oxygen, often provide additional stability to the crystal lattice, linking the primary motifs into more complex three-dimensional networks. researchgate.netresearchgate.net

Table 1: Common Non-Covalent Interactions in Quinoline-Carboxylic Acid Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (-COOH) | Quinoline Nitrogen (N) | Formation of acid-base heterodimers or chains. nih.gov |

| Strong Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Formation of centrosymmetric acid-acid homodimers. helsinki.fi |

| Weak Hydrogen Bond | Aromatic C-H | Carboxylic Acid (C=O) | Linking primary synthons into 2D or 3D networks. researchgate.net |

| π–π Stacking | Quinoline Ring | Quinoline Ring | Formation of columnar stacks or layered structures. researchgate.netresearchgate.net |

Crystal Engineering Principles for Designing Advanced Materials

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. researchgate.net For quinoline-carboxylic acid systems, the goal is to manipulate the assembly of molecules to produce materials with desired physical and chemical properties, such as solubility, stability, and optical behavior.

A fundamental principle in the crystal engineering of acid-base co-crystals is the prediction of whether a proton will be transferred from the acid (carboxylic acid) to the base (quinoline nitrogen). The outcome—formation of a neutral co-crystal or an ionic salt—is largely governed by the difference in the pKa values of the acid and the conjugate acid of the base (the quinolinium ion). A widely accepted empirical rule, the "ΔpKa rule," suggests that salt formation is likely when the ΔpKa (pKa(base-H⁺) - pKa(acid)) is greater than approximately 3, while a neutral co-crystal is expected for a ΔpKa less than 0. The intermediate range can lead to either outcome or even disordered structures. nih.gov

Another key design strategy involves modifying the molecular structure of the building block itself. For this compound, introducing additional functional groups onto the quinoline ring could systematically alter the supramolecular assembly. For example, adding a hydrogen bond donor or acceptor could introduce new interaction sites, potentially disrupting the common synthons and favoring the formation of novel, more complex architectures. Conversely, adding bulky substituents could sterically hinder certain interactions, thereby directing the self-assembly process toward a specific, desired geometry.

The choice of solvent and crystallization conditions also provides a powerful tool for controlling the final structure. rsc.org Different solvents can interact with the solute molecules in unique ways, promoting or inhibiting certain intermolecular interactions and leading to the crystallization of different polymorphs (different crystal structures of the same compound) or solvates. Similarly, parameters like temperature and concentration can influence the thermodynamics and kinetics of crystal growth, providing another layer of control over the resulting supramolecular architecture. rsc.orgacs.org

Photoluminescence and Optical Property Research

Quinoline and its derivatives are well-known for their photoluminescent properties, making them valuable components in the design of fluorescent sensors, organic light-emitting diodes (OLEDs), and other optical materials. chemimpex.com The fluorescence of these compounds typically arises from π→π* transitions within the aromatic quinoline ring system.

The optical properties of this compound and related systems are highly sensitive to their molecular environment and aggregation state. In solution, these molecules may exhibit a certain fluorescence, but upon self-assembly into an ordered solid state, their photoluminescent behavior can change dramatically. rsc.org This phenomenon, known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), is dependent on how the molecules are packed in the crystal. The formation of specific π–π stacking arrangements can either enhance or quench fluorescence.

Furthermore, the quinoline-carboxylic acid moiety is an excellent ligand for coordinating with metal ions. The formation of metal complexes can significantly modulate the photoluminescent properties. For instance, coordination to metal centers can lead to new charge transfer states (ligand-to-metal or metal-to-ligand charge transfer) that can either provide new radiative decay pathways, often shifting the emission to longer wavelengths (a bathochromic shift), or quench the inherent ligand-based fluorescence. rsc.org Research on related quinoline derivatives has shown that the fluorescence emission can be highly responsive to the presence of external stimuli, such as volatile acids or bases, which protonate or deprotonate the molecule, altering its electronic structure and thus its emission wavelength and intensity. rsc.org This makes such materials promising candidates for chemical sensors.

Table 2: Illustrative Photoluminescence Data for a Quinoline-Based Gelator Data based on a representative quinoline derivative gelator system to illustrate responsive behavior.

| State | Stimulus | Excitation Wavelength (λexc) | Emission Wavelength (λem) | Observation |

|---|---|---|---|---|

| Acetonitrile Solution | None | - | 382 nm | Native fluorescence. rsc.org |

| Acetonitrile Solution | Trifluoroacetic Acid (TFA) | - | 458 nm | Bathochromic shift upon protonation. rsc.org |

| Acetonitrile Solution | Triethylamine (TEA) | - | 382 nm | Reversible shift back to native state. rsc.org |

Future Research Directions and Concluding Perspectives

Development of Next-Generation Synthetic Methodologies with Enhanced Atom Economy

The traditional synthesis of quinoline (B57606) derivatives, often relying on classical methods like the Skraup or Doebner-von Miller reactions, frequently involves harsh conditions, hazardous reagents, and the generation of significant waste, resulting in poor atom economy. ijpsjournal.comnih.gov The future of synthesizing 2-Methylquinoline-5-carboxylic acid and its analogs hinges on the adoption of green chemistry principles. ijpsjournal.comacs.org

Key areas for development include:

Catalytic Systems: Research is moving towards the use of environmentally benign catalysts, such as formic acid or reusable nanocatalysts, to drive the synthesis under milder conditions. ijpsjournal.comacs.org For instance, methods using iron(III) chloride catalysis without organic solvents represent a greener alternative for producing quinoline-4-carboxylic acids. iipseries.org A highly efficient one-pot procedure using a cesium catalyst to prepare quinolines from substituted o-nitrotoluenes has also been developed, offering an atom-economical pathway suitable for industrial processes. rsc.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comnih.gov

Novel Reaction Pathways: The development of one-pot, multi-component reactions is a crucial strategy. acs.orgacs.org These reactions, which form several bonds in a single operation, streamline the synthetic process, reduce the need for intermediate purification steps, and inherently improve atom economy.

By focusing on these green methodologies, the synthesis of this compound can become more sustainable, cost-effective, and scalable. futuremarketinsights.com

Advanced Structure-Activity Relationship (SAR) Studies for Rational Design

Systematic Structure-Activity Relationship (SAR) studies are fundamental to transforming a lead compound into a viable drug candidate. For this compound, future SAR investigations will be crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties.

Research should focus on systematically modifying the core structure:

The Carboxylic Acid Group: The position and nature of the acidic group are often critical for activity. Studies on related quinoline carboxylic acids have shown that the carboxylic acid moiety is strictly required for the inhibition of certain enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). pharmaceuticalprocessingworld.com Future work should explore the bioisosteric replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to potentially improve metabolic stability or cell permeability.

The Methyl Group: The C-2 position offers a key vector for modification. Replacing the methyl group with larger alkyl, aryl, or heterocyclic moieties can explore new binding interactions within a target protein.

The Quinoline Core: Substitution on the benzo portion of the quinoline ring can profoundly influence activity. Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) can modulate the electronic properties, lipophilicity, and metabolic profile of the molecule.

These SAR studies will generate valuable data to guide the rational design of second-generation analogs with improved therapeutic profiles.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation has become an indispensable part of modern drug discovery, significantly accelerating the process and reducing costs. ijpsjournal.com For this compound, a combined approach is essential for efficient lead optimization.

The integrated workflow would involve:

Pharmacophore Modeling and Virtual Screening: Based on the known active conformations of related quinoline compounds, a pharmacophore model can be generated. This model represents the essential spatial arrangement of features required for biological activity and can be used to screen large virtual libraries of compounds to identify novel, structurally diverse molecules with the potential to bind to the target. ijpsjournal.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a target protein. organic-chemistry.org Docking studies can be used to prioritize synthesized or virtual derivatives of this compound, providing insights into key binding interactions that can be experimentally validated and exploited for further design.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org By developing robust QSAR models for derivatives of this compound, the activity of yet-to-be-synthesized compounds can be predicted, guiding synthetic efforts toward more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of binding interactions and potential conformational changes over time. ijpsjournal.com

These computational predictions must be iteratively validated through chemical synthesis and biological testing, creating a feedback loop that refines the models and rationally drives the drug discovery program forward.

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial therapeutic focus for a compound may be specific, the quinoline scaffold is known for its promiscuous biological activity, interacting with a wide range of targets. rsc.org A significant future direction is to screen this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities.

Potential areas of exploration include:

Oncology: Quinoline derivatives have shown promise as anticancer agents by targeting various proteins. Dual-target inhibitors of EGFR and HER-2 have been developed from quinoline scaffolds. biosynth.com Other studies have identified quinoline-based compounds with activity against breast cancer cell lines by targeting EGFR-TK. openpr.com

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885) and quinine. rsc.org Given the rise of drug-resistant pathogens, there is an urgent need for new anti-infective agents. Screening against various bacterial, viral, and parasitic targets, such as the viral replication enzyme DHODH, could yield new leads. worldpharmatoday.com

Inflammatory and Autoimmune Disorders: DHODH inhibitors, a class to which quinoline carboxylic acids belong, have been investigated for the treatment of autoimmune diseases like rheumatoid arthritis. acsgcipr.org

Neurodegenerative Diseases: Some quinoline derivatives have been explored for their potential in treating neurodegenerative disorders, suggesting another avenue for investigation.

This broad-based screening approach maximizes the potential of the chemical scaffold and could lead to the repurposing of this compound for entirely new medical applications.

Challenges and Opportunities in Scaling Up Research and Industrial Applications

Translating a promising laboratory compound into a commercial product presents significant challenges that must be anticipated and addressed.

Key Challenges:

Process Scale-Up and Reproducibility: A synthetic route that works on a milligram scale may not be viable for kilogram or multi-ton production. biosynth.com Issues with mixing, heat transfer, and reaction kinetics can lead to batch-to-batch variability and decreased yields, requiring costly re-optimization. acsgcipr.orgaragen.com

Regulatory Compliance: Pharmaceutical manufacturing is governed by stringent regulations, such as Good Manufacturing Practices (GMP). pharmaceuticalprocessingworld.comworldpharmatoday.com Ensuring that the scaled-up process meets these requirements involves extensive documentation, validation, and quality control, which can be time-consuming and expensive. pharmaceuticalprocessingworld.comaragen.com

Supply Chain and Cost: Securing a reliable and cost-effective supply of raw materials is crucial for large-scale manufacturing. biosynth.com The cost of goods for a complex, multi-step synthesis can be a major barrier to commercial viability.

Intellectual Property: Protecting the novel compounds and their applications through robust patents is a critical challenge for securing investment and market exclusivity. pharmaceuticalprocessingworld.com

Significant Opportunities:

Market Demand: The global market for quinoline and its derivatives is growing, driven by increasing demand in the pharmaceutical and agrochemical sectors. futuremarketinsights.comopenpr.complasticsnewsdirectory.com This provides a strong commercial incentive for developing new, effective quinoline-based products.

Therapeutic Gaps: The continued prevalence of diseases like cancer and the rise of antibiotic resistance create significant opportunities for novel drugs, such as those that might be developed from the this compound scaffold. openpr.com

Technological Advancement: Innovations in manufacturing, such as the adoption of continuous flow chemistry, offer solutions to many scale-up challenges. acsgcipr.org Flow processes can improve safety, consistency, and efficiency, and are more easily scaled than traditional batch methods.

Sustainable Practices: There is a growing demand for "green" pharmaceuticals. futuremarketinsights.com Developing a sustainable and efficient manufacturing process for this compound can be a significant competitive advantage.

Successfully navigating these challenges while capitalizing on the opportunities will be key to the industrial application and ultimate therapeutic success of this promising compound class.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methylquinoline-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing the quinoline core. For example, the quinoline-5-carboxylic acid scaffold can be synthesized via cyclization of substituted anilines with acrylate derivatives under acidic conditions . Methylation at the 2-position may employ alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃), with solvent polarity and temperature critical for regioselectivity . Optimization of reaction time and stoichiometry is essential to minimize byproducts like N-methylated derivatives. Purity verification via HPLC (≥97%) and melting point analysis (e.g., 250°C dec. for analogous structures) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm methyl group placement (δ ~2.5 ppm for CH₃) and carboxylic proton absence (indicating deprotonation or esterification).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time comparisons with standards are critical .

- Melting Point : Compare observed values (e.g., ~250°C) with literature data to detect impurities .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : The compound is hygroscopic and prone to decarboxylation under heat. Store in airtight containers at –20°C, shielded from light. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, avoiding aqueous acidic/basic conditions unless reactivity is intended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Employ:

- DSC/TGA : Differentiate between decomposition and melting events.

- XRPD : Identify crystalline phases.

- Standardized Protocols : Replicate synthesis and purification steps using literature methods (e.g., recrystallization from ethanol/water) to ensure consistency .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

- Methodological Answer : Modify the carboxylic acid group to improve membrane permeability:

- Ester Prodrugs : Synthesize methyl or ethyl esters via Fischer esterification, then hydrolyze in vivo .

- Co-crystallization : Use co-formers like nicotinamide to enhance solubility .

- In Silico Modeling : Predict logP and pKa values to guide derivatization (tools: ChemAxon, Schrödinger) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?

- Methodological Answer :

- Enzyme Assays : Test against recombinant kinases (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ assays.

- Molecular Docking : Perform homology modeling with AutoDock Vina to identify binding interactions at the ATP-binding site.

- SAR Studies : Synthesize analogs (e.g., 2-trifluoromethyl or 5-nitro variants) to correlate structural features with IC₅₀ values .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

- Methodological Answer :

- LC-MS/MS : Monitor decarboxylation products (e.g., 2-methylquinoline) using a QTOF mass spectrometer in positive ion mode.

- Forced Degradation : Expose the compound to heat (40°C), UV light, and oxidative stress (H₂O₂), then profile degradation pathways .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for this compound in cytotoxicity assays?

- Methodological Answer :

- Cell Lines : Use adherent cancer lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK293).

- Dose Range : Start at 1 μM–100 μM, based on IC₅₀ predictions from similar quinoline derivatives .

- Endpoint Detection : Combine MTT assays with live/dead staining (calcein-AM/propidium iodide) to distinguish cytostatic vs. cytotoxic effects .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions.

- Sensitivity Analysis : Identify outliers by comparing Z-scores or leveraging PCA to isolate confounding variables (e.g., serum concentration in cell culture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.